molecular formula C15H15ClN2O2 B4673725 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide

2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide

Cat. No. B4673725
M. Wt: 290.74 g/mol
InChI Key: PNIMXFXBDRUSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.

Mechanism of Action

2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide acts as a selective antagonist of the NMDA receptor, which is a ligand-gated ion channel that mediates the excitatory neurotransmission in the central nervous system. By blocking the NMDA receptor, 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide inhibits the influx of calcium ions into the neuron, which prevents the activation of various intracellular signaling pathways that lead to neuronal damage and death.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and plasticity. 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has also been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide in lab experiments is its high selectivity and specificity for the NMDA receptor. This allows researchers to study the role of NMDA receptor in various neurological and psychiatric disorders with high precision. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide. One of the areas of interest is the development of novel analogs of 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide with improved pharmacokinetic properties and higher selectivity for the NMDA receptor. Another area of interest is the investigation of the potential use of 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, the role of 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide in the regulation of synaptic plasticity and learning and memory is an area of active research.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects against excitotoxicity and oxidative stress, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11(20-14-5-3-2-4-13(14)16)15(19)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIMXFXBDRUSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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